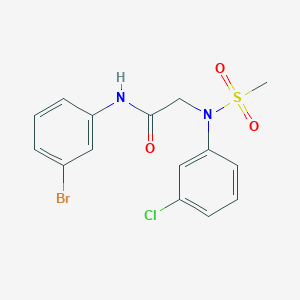
N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylyl cyclase (sGC). It has gained significant attention in the field of biomedical research due to its potential therapeutic applications in cardiovascular and pulmonary diseases.
Mécanisme D'action
N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 selectively inhibits sGC, which is an enzyme responsible for the production of cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. By inhibiting sGC, N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 reduces the levels of cGMP, which leads to relaxation of smooth muscle cells in the blood vessels and airways. This results in improved blood flow and oxygenation in the lungs and other organs.
Biochemical and physiological effects
N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to have several biochemical and physiological effects. It reduces pulmonary vascular resistance and improves pulmonary artery pressure in animal models of pulmonary hypertension. It also improves lung function and reduces inflammation in animal models of COPD. In addition, N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has several advantages for lab experiments. It is a highly selective and potent inhibitor of sGC, which makes it a valuable tool for studying the NO-cGMP signaling pathway. It is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has some limitations. It is relatively expensive and may not be accessible to all researchers. In addition, its effects may vary depending on the animal model and experimental conditions.
Orientations Futures
There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of interest is its potential applications in the treatment of pulmonary hypertension and COPD in humans. Clinical trials are currently underway to evaluate the safety and efficacy of N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 in these patient populations. Another area of interest is its potential applications in the treatment of other cardiovascular diseases, such as heart failure and stroke. Further research is needed to fully understand the mechanisms of action and potential benefits of N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 in these contexts.
Applications De Recherche Scientifique
N~1~-(3-bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been extensively studied for its potential therapeutic applications in cardiovascular and pulmonary diseases. It has been shown to improve pulmonary function in animal models of pulmonary hypertension and chronic obstructive pulmonary disease (COPD). It also has potential applications in the treatment of heart failure, stroke, and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-2-(3-chloro-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O3S/c1-23(21,22)19(14-7-3-5-12(17)9-14)10-15(20)18-13-6-2-4-11(16)8-13/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJFUDMBKPOFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)Br)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360099 | |
| Record name | N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
CAS RN |
6190-80-3 | |
| Record name | N-(3-Bromophenyl)-N~2~-(3-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445513.png)
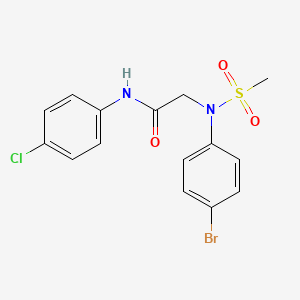
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3445524.png)
![2'-[(1-naphthylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B3445544.png)
![ethyl {[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]thio}acetate](/img/structure/B3445549.png)
![N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B3445553.png)
![N-(2-bromophenyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B3445554.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3445565.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445566.png)
![N~1~-(2-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445571.png)
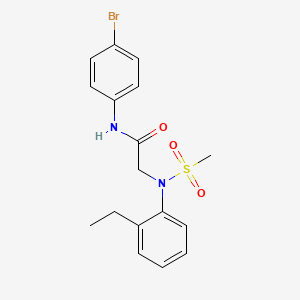
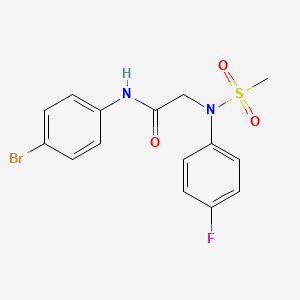
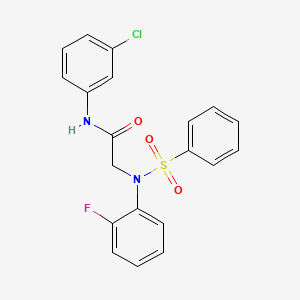
![N-(2,5-dimethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3445609.png)